6-(Cyclopentyloxy)benzofuran-2-carboxylic Acid: Structural Dynamics, Synthetic Methodologies, and Pharmacological Utility
6-(Cyclopentyloxy)benzofuran-2-carboxylic Acid: Structural Dynamics, Synthetic Methodologies, and Pharmacological Utility
Executive Summary
In contemporary medicinal chemistry, the benzofuran-2-carboxylic acid scaffold is widely recognized as a "privileged structure" capable of modulating diverse biological targets, ranging from kinases to ion channels[1]. 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid represents a highly specialized building block within this family. By appending a bulky, lipophilic cyclopentyloxy group at the C6 position, researchers can fine-tune the steric and electronic profile of the molecule. This modification is strategically designed to occupy hydrophobic sub-pockets in target proteins while maintaining the crucial hydrogen-bonding and electrostatic interactions provided by the C2-carboxylic acid moiety. This technical guide explores the structural rationale, synthetic workflows, and downstream pharmacological applications of this highly versatile intermediate.
Structural Rationale and Physicochemical Profiling
The architectural design of 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid is rooted in rational drug design principles. The molecule consists of three critical pharmacophoric elements:
-
The Benzofuran Core: Provides a rigid, planar aromatic system ideal for
stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within target binding sites. -
The C2-Carboxylic Acid: Acts as a classic bioisostere for phosphate groups (a phosphotyrosine mimic)[2] or as an anchor for salt-bridge formation in ATP-binding pockets[3].
-
The C6-Cyclopentyloxy Group: The introduction of the cyclopentyl ether significantly increases the calculated partition coefficient (cLogP) compared to standard methoxy or ethoxy derivatives. This enhances cellular membrane permeability and provides a flexible, yet sterically demanding, hydrophobic moiety to engage specific receptor cavities.
Quantitative Physicochemical Data
To facilitate lead optimization, the predicted physicochemical properties of the scaffold are summarized below. These metrics confirm its utility in Fragment-Based Drug Design (FBDD) and downstream library generation.
| Property | Value | Rationale / Implication |
| Molecular Weight | 246.26 g/mol | Falls well within Lipinski's Rule of 5, leaving ample room for downstream amide coupling without exceeding the 500 Da limit. |
| cLogP (Predicted) | ~3.8 | The cyclopentyloxy group optimizes lipophilicity, ensuring excellent lipid bilayer partitioning. |
| H-Bond Donors | 1 | The carboxylic acid acts as a critical donor for target salt bridges (e.g., in Pim-1 kinase)[3]. |
| H-Bond Acceptors | 4 | The furan oxygen, ether oxygen, and carbonyl oxygens provide multiple interaction vectors. |
| Topological Polar Surface Area | 56.5 Ų | Highly optimal for intracellular target engagement, ensuring good oral bioavailability. |
Synthetic Methodology: The Rap-Stoermer Route
The most robust and scalable method for constructing 2-substituted benzofurans is the Rap-Stoermer condensation [4],[5]. This approach utilizes an intramolecular aldol-type cyclization following the initial alkylation of a salicylaldehyde derivative.
Fig 1. Synthetic workflow for 6-(Cyclopentyloxy)benzofuran-2-carboxylic acid via Rap-Stoermer.
Step-by-Step Protocol: Synthesis & Saponification
Step 1: Rap-Stoermer Condensation
-
Causality:
is selected as the base because it is strong enough to deprotonate the phenolic hydroxyl group for nucleophilic attack on ethyl bromoacetate, but mild enough to prevent premature hydrolysis of the resulting ester[4]. DMF is used as an aprotic polar solvent to maximize the reaction kinetics of the alkylation.
-
Dissolve 1.0 equivalent of 4-(cyclopentyloxy)-2-hydroxybenzaldehyde in anhydrous DMF (0.2 M concentration).
-
Add 2.5 equivalents of anhydrous
, followed by the dropwise addition of 1.2 equivalents of ethyl bromoacetate. -
Heat the reaction mixture to 80 °C for 4–8 hours under a nitrogen atmosphere.
-
Self-Validating Check: Monitor via LC-MS. The disappearance of the aldehyde mass and the appearance of the cyclized ester mass confirm successful tandem alkylation/aldol condensation.
-
Quench by pouring into ice water. Filter the resulting precipitate (ethyl 6-(cyclopentyloxy)benzofuran-2-carboxylate) and wash with distilled water.
Step 2: Ester Saponification
-
Suspend the intermediate ester in a 1:1 mixture of THF and
. -
Add 3.0 equivalents of
and stir at room temperature for 3 hours. -
Self-Validating Check: The initial heterogeneous suspension will become a clear, homogeneous solution as the lipophilic ester converts into the highly water-soluble sodium carboxylate salt.
-
Remove THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1N
. The target 6-(cyclopentyloxy)benzofuran-2-carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a high vacuum.
Downstream Functionalization: Amide Coupling Protocols
To generate biologically active screening libraries (such as PI3K inhibitors[6] or ClC-K channel blockers[1]), the carboxylic acid must be coupled with various primary or secondary amines.
Step-by-Step Protocol: HATU-Mediated Amide Coupling
-
Causality: The electron-withdrawing nature of the benzofuran oxygen can slightly deactivate the C2-carboxylic acid. HATU is chosen over standard EDC/HOBt because it generates a highly reactive HOAt-ester intermediate, driving the coupling of sterically hindered or electronically deactivated amines to completion rapidly.
-
Dissolve 1.0 eq of 6-(cyclopentyloxy)benzofuran-2-carboxylic acid in anhydrous DMF or DCM.
-
Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Add 1.1 eq of the desired amine. Stir for 2–4 hours.
-
Self-Validating Workup: Dilute with ethyl acetate. Wash sequentially with 1N
(removes unreacted amine and DIPEA), saturated (removes unreacted acid and HOAt byproducts), and brine. If the organic layer shows a single spot on TLC (UV active at 254 nm), the coupling and purification are successful.
Pharmacological Relevance and Mechanistic Pathways
Derivatives of the benzofuran-2-carboxylic acid scaffold have demonstrated profound efficacy across multiple therapeutic domains. The incorporation of the cyclopentyloxy group specifically enhances target residence time in lipophilic pockets.
Fig 2. Pharmacological pathways modulated by benzofuran-2-carboxylic acid derivatives.
Key Mechanistic Applications:
-
Lymphoid Tyrosine Phosphatase (LYP) Inhibition: Benzofuran-2-carboxylic acids act as potent phosphotyrosine (pTyr) mimics. By reversibly inhibiting LYP, these compounds prevent the dephosphorylation of Lck/ZAP-70 kinases, thereby amplifying T-cell receptor (TCR) signaling and boosting antitumor immunity in syngeneic models[2].
-
Pim-1 Kinase Inhibition: Fragment-based screening has identified benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. X-ray crystallography reveals that the carboxylic acid forms critical salt-bridge and hydrogen-bond interactions within the ATP-binding pocket, suppressing cancer cell survival signaling[3].
-
PI3K Pathway Modulation: Tetrazole amides derived from benzofuran-2-carboxylic acids have been patented for their ability to modulate PI3K activity, offering therapeutic avenues for inflammatory and neoplastic diseases[6].
References
- WO2004108709A1 - Tetrazol benzofurancarboxamides with p13k aktivity as therapeutic agents Source: Google Patents URL
- 6-Hydroxybenzofuran-2-carboxylic Acid | CAS 334022-87-6 Source: Benchchem URL
- 3R00: The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors Source: RCSB PDB URL
- Methyl 6-Iodobenzofuran-2-carboxylate Source: Benchchem URL
- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS Source: Clockss URL
- Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP)
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. 6-Hydroxybenzofuran-2-carboxylic Acid|CAS 334022-87-6 [benchchem.com]
- 5. Methyl 6-Iodobenzofuran-2-carboxylate [benchchem.com]
- 6. WO2004108709A1 - Tetrazol benzofurancarboxamides with p13k aktivity as therapeutic agents - Google Patents [patents.google.com]
